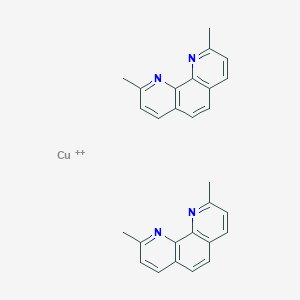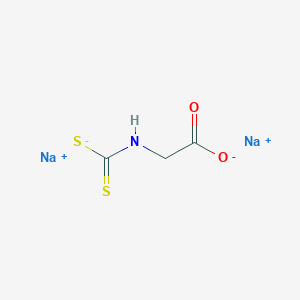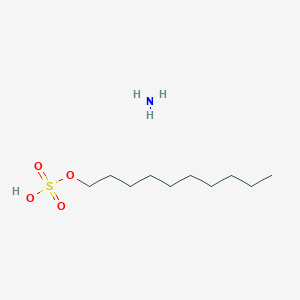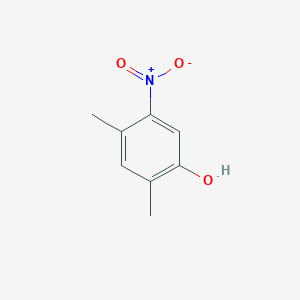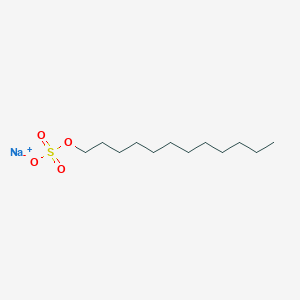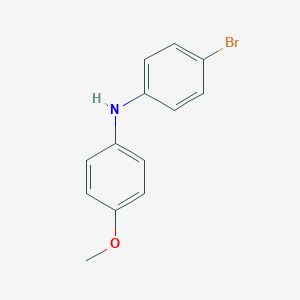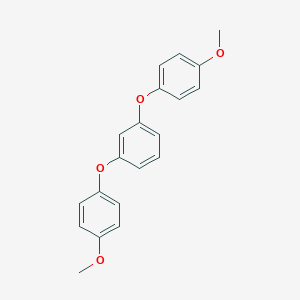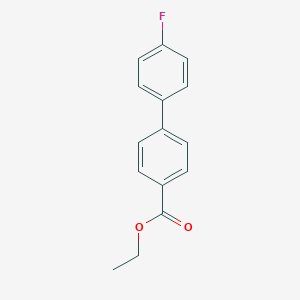
3-(2-溴苯基)丙酸
概述
描述
“3-(2-Bromophenyl)propionic acid” is an organic compound with the molecular formula C9H9BrO2 . It is used as a building block in organic synthesis . The compound is a white to orange to green powder or crystal .
Synthesis Analysis
The industrial synthesis of “3-(2-Bromophenyl)propionic acid” involves several steps. Starting with 2-bromobenzaldehyde as a raw material, the process involves continuous reaction in a one-pot mode. The steps include condensation, reduction, hydrolysis, and decarboxylation in a triethylamine formate system, followed by acidification with hydrochloric acid to generate crude “3-(2-Bromophenyl)propionic acid”. The crude product is then recrystallized in an ethyl acetate-normal heptane system to obtain the final product .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromophenyl)propionic acid” is characterized by a bromophenyl group attached to a propionic acid moiety . The compound has a molecular weight of 229.07 .
Physical And Chemical Properties Analysis
“3-(2-Bromophenyl)propionic acid” is a solid at room temperature . It has a melting point of 97.0 to 101.0 °C . It is soluble in methanol .
科学研究应用
Synthesis of Phthalocyanines and Fullerene Dyads
3-(2-Bromophenyl)propionic acid: is utilized in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads . These compounds are significant in the field of material science due to their photophysical properties, making them suitable for use in photovoltaic cells and as photosensitizers in photodynamic therapy.
Agricultural Applications
In agriculture, propionic acid derivatives, including 3-(2-Bromophenyl)propionic acid , are explored for their potential as preservatives for hay. They work by inhibiting the growth of aerobic microbes, thus reducing microbial respiration and preserving the nutritive value of the hay .
Material Science
3-(2-Bromophenyl)propionic acid: contributes to material science through its role in the development of new materials with specific electronic or optical properties. Its derivatives are used in creating advanced materials for electronics and photonics .
Medicinal Chemistry
In medicinal chemistry, the compound is investigated for its potential to create new therapeutic agents. Its structure allows for the development of novel drugs with specific pharmacological activities .
Biochemistry Research
3-(2-Bromophenyl)propionic acid: is studied in biochemistry for its potential to modify biological molecules, which can lead to advancements in understanding biological processes and the development of biochemical tools .
Pharmacology
In pharmacology, derivatives of 3-(2-Bromophenyl)propionic acid are examined for their therapeutic properties. They are of interest for their potential anti-inflammatory effects and as precursors for more complex pharmacological compounds .
Chemistry Research
The compound is a valuable building block in organic synthesis. It is used in various chemical reactions to synthesize new compounds with desired properties for research in chemistry .
Environmental Applications
While specific environmental applications of 3-(2-Bromophenyl)propionic acid are not widely reported, related propionic acid derivatives are known for their use as pH regulators and antifungal agents, which could have environmental implications .
安全和危害
作用机制
Target of Action
It’s known that the compound is used in the synthesis of various other compounds , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
It’s known to be used in the synthesis of other compounds , implying that it may undergo various chemical reactions to interact with its targets.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be between 1.82 and 2.56 , which may influence its distribution within the body.
Result of Action
Given its use in the synthesis of other compounds , it’s likely that its effects are largely dependent on the specific context of its use.
属性
IUPAC Name |
3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOACQJFIGWNQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311434 | |
| Record name | 3-(2-Bromophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)propionic acid | |
CAS RN |
15115-58-9 | |
| Record name | 15115-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Bromophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Bromophenyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the enantioselective synthesis of (S)-2-amino-3-(2′-bromophenyl)propionic acid derivatives?
A: Enantioselective synthesis is crucial in pharmaceutical and fine chemical industries because different enantiomers of a molecule can exhibit distinct biological activities. The development of efficient methods for the synthesis of enantiomerically pure compounds, like the (S)-2-amino-3-(2′-bromophenyl)propionic acid derivatives described in the research [], is essential for producing safer and more effective drugs and other biologically active compounds.
Q2: The research mentions using a "modified chiral auxiliary." What is a chiral auxiliary, and why was it modified in this case?
A: A chiral auxiliary is a temporary chiral directing group attached to an achiral molecule to control the stereochemical outcome of a reaction. Once the desired stereochemistry is achieved, the chiral auxiliary is removed. [] The researchers modified the standard chiral auxiliary, (S)-2-N-[N’-(2-fluorobenzylprolyl)amino] benzophenone, to potentially improve the enantioselectivity of the reaction or to simplify the synthesis process. Further details on the modifications and their specific effects would require examining the complete research paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



